Morpholine, 4-(1-cyclohexen-1-yl)-

Catalog No.
S1533142
CAS No.
670-80-4
M.F
C10H17NO
M. Wt
167.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Morpholine, 4-(1-cyclohexen-1-yl)-

CAS Number

670-80-4

Product Name

Morpholine, 4-(1-cyclohexen-1-yl)-

IUPAC Name

4-(cyclohexen-1-yl)morpholine

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

InChI

InChI=1S/C10H17NO/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h4H,1-3,5-9H2

InChI Key

IIQFBBQJYPGOHJ-UHFFFAOYSA-N

SMILES

C1CCC(=CC1)N2CCOCC2

Synonyms

1-Morpholino cyclo hexene

Canonical SMILES

C1CCC(=CC1)N2CCOCC2

Synthesis and Characterization

Morpholine, 4-(1-cyclohexen-1-yl)-, also known as N-Morpholino-1-cyclohexene or 1-(N-Morpholino)cyclohexene, is a chemical compound with the formula C₁₀H₁₇NO. It can be synthesized through various methods, including the reaction of cyclohexenone with morpholine in the presence of an acid catalyst [].

The characterization of this compound often involves techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) to confirm its structure and purity [].

Morpholine, 4-(1-cyclohexen-1-yl)-, also known as 1-morpholinocyclohexene, is a chemical compound with the molecular formula C₁₀H₁₇NO and a molecular weight of 167.2481 g/mol. It is characterized by a morpholine ring substituted with a cyclohexenyl group at the fourth position. This compound appears as a clear to light yellow liquid and is recognized for its potential reactivity in various chemical processes, particularly in organic synthesis and medicinal chemistry .

Morpholine, 4-(1-cyclohexen-1-yl)- exhibits diverse reactivity patterns, primarily due to its nucleophilic enamine structure. Key reactions include:

  • Oxidation Reactions: The compound can undergo oxidation processes using metal oxidants such as thallium triacetate and mercuric diacetate, leading to various products .
  • Alkylation and Acylation: It readily reacts with alkyl halides or acyl chlorides to introduce new alkyl or acyl groups, respectively. This process is significant for forming new carbon-carbon bonds.
  • Cycloaddition Reactions: The compound can participate in [4+2] cycloaddition reactions, notably with nitroethylene, yielding substituted cyclohexanone derivatives.
  • Reactions with Unsaturated Ketones: It reacts with α,β-unsaturated ketones like chalcone to form dihydropyran derivatives through a two-step mechanism involving nucleophilic attack followed by cyclization.

Research indicates that Morpholine, 4-(1-cyclohexen-1-yl)- has notable biological activities. Its structure allows it to act as a nucleophilic enamine, participating in biochemical pathways that involve the formation of new carbon-carbon bonds. This property makes it relevant in drug design and development, particularly for synthesizing complex organic molecules.

Additionally, the compound's potential interactions with biological systems suggest that it may exhibit pharmacological properties worth exploring further in medicinal chemistry contexts.

Several synthesis methods have been reported for Morpholine, 4-(1-cyclohexen-1-yl)-:

  • Direct Alkylation: One common method involves the alkylation of morpholine with cyclohexenyl halides under basic conditions.
  • Solvent-Free Conditions: Recent studies have explored reactions involving 1,2,4-triazine-5-carbonitriles with Morpholine, 4-(1-cyclohexen-1-yl)- under solvent-free conditions, contributing to green chemistry practices by minimizing solvent use.

These methods highlight the versatility of this compound in synthetic organic chemistry.

Morpholine, 4-(1-cyclohexen-1-yl)- finds applications in various fields:

  • Organic Synthesis: It serves as an important intermediate for synthesizing more complex organic molecules.
  • Pharmaceuticals: Due to its reactivity and biological activity, it is being investigated for potential use in drug development.
  • Material Science: The compound may also be utilized in polymerization processes and the development of novel materials.

Interaction studies involving Morpholine, 4-(1-cyclohexen-1-yl)- focus on its reactivity with various electrophiles and nucleophiles. These interactions are crucial for understanding its behavior in biochemical pathways and synthetic applications. The compound's ability to form new compounds through these interactions emphasizes its significance in both academic research and industrial applications .

Similar Compounds: Comparison

Morpholine, 4-(1-cyclohexen-1-yl)- shares structural and functional similarities with several other compounds. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
MorpholineHeterocyclic amineBasic structure; versatile in reactions
N-MethylmorpholineMorpholine derivativeMethyl substitution enhances solubility
N-CyclohexylmorpholineCyclohexane derivativeIncreased hydrophobicity; potential for drug design
2-MorpholinoethanolEthanol derivativeAlcohol functional group provides different reactivity
4-PiperidinolPiperidine derivativeSimilar ring structure but different reactivity

The uniqueness of Morpholine, 4-(1-cyclohexen-1-yl)- lies in its specific cyclohexenyl substitution that enhances its nucleophilicity and enables distinct reaction pathways compared to these similar compounds.

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

670-80-4

Wikipedia

N-Morpholino-1-cyclohexene

General Manufacturing Information

Morpholine, 4-(1-cyclohexen-1-yl)-: INACTIVE

Dates

Last modified: 08-15-2023

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